Cas no 1590-25-6 (1-(6-Bromonaphthalen-2-yl)ethanone)
1-(6-Bromonaphthalen-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Bromo-2-naphthalenyl)ethanone
- 2-Acetyl-6-bromonaphthalene
- 1-(6-Bromonaphthalen-2-yl)ethanone
- (6-bromo-2-naphthalenyl)ethanone
- 2-bromo-6-acetylnaphthalene
- 1-(6-bromo-2-naphthyl)ethanone
- 1-(6-bromonaphthalen-2-yl)ethan-1-one
- Ethanone, 1-(6-bromo-2-naphthalenyl)-
- 6-Bromo-2-acetonaphthone
- UZDOTHVVSQOCJO-UHFFFAOYSA-N
- 1-(6-bromonaphthalen-2-yl)-ethanone
- Ethanone,1-(6-bromo-2-naphthalenyl)-
- 1-(6-Bromo-naphthalen-2-yl)-ethanone
- AK157917
- CS-0041458
- MFCD00126480
- BAA59025
- SY241810
- SCHEMBL264367
- DB-064260
- AKOS015901716
- DS-9119
- 1590-25-6
-
- MDL: MFCD00126480
- Inchi: 1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3
- InChI Key: UZDOTHVVSQOCJO-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2C([H])=C(C(C([H])([H])[H])=O)C([H])=C([H])C=2C=1[H]
Computed Properties
- Exact Mass: 247.98367
- Monoisotopic Mass: 247.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 3.5
Experimental Properties
- PSA: 17.07
1-(6-Bromonaphthalen-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XN929-1g |
1-(6-Bromonaphthalen-2-yl)ethanone |
1590-25-6 | 97% | 1g |
489.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XN929-250mg |
1-(6-Bromonaphthalen-2-yl)ethanone |
1590-25-6 | 97% | 250mg |
187CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XN929-100mg |
1-(6-Bromonaphthalen-2-yl)ethanone |
1590-25-6 | 97% | 100mg |
70CNY | 2021-05-08 | |
| Alichem | A219005656-5g |
1-(6-Bromonaphthalen-2-yl)ethanone |
1590-25-6 | 95% | 5g |
1,195.60 USD | 2021-06-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XN929-200mg |
1-(6-Bromonaphthalen-2-yl)ethanone |
1590-25-6 | 97% | 200mg |
132.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XN929-5g |
1-(6-Bromonaphthalen-2-yl)ethanone |
1590-25-6 | 97% | 5g |
1827.0CNY | 2021-07-12 | |
| Chemenu | CM126815-1g |
1-(6-bromonaphthalen-2-yl)ethan-1-one |
1590-25-6 | 95% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM126815-5g |
1-(6-bromonaphthalen-2-yl)ethan-1-one |
1590-25-6 | 95% | 5g |
$842 | 2021-08-05 | |
| Chemenu | CM126815-1g |
1-(6-bromonaphthalen-2-yl)ethan-1-one |
1590-25-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM126815-5g |
1-(6-bromonaphthalen-2-yl)ethan-1-one |
1590-25-6 | 95% | 5g |
$*** | 2023-03-30 |
1-(6-Bromonaphthalen-2-yl)ethanone Suppliers
1-(6-Bromonaphthalen-2-yl)ethanone Related Literature
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1. A re-examination of the Friedel–Crafts acetylation of 2-bromonaphthaleneR. B. Girdler,P. H. Gore,J. A. Hoskins J. Chem. Soc. C 1966 518
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Ming Wen,Xiaoqi Guo,Peibei Sun,Liang Xiao,Juan Li,Ying Xiong,Jin Bao,Tian Xue,Longhua Zhang,Changlin Tian Chem. Commun. 2015 51 8153
Additional information on 1-(6-Bromonaphthalen-2-yl)ethanone
Introduction to 1-(6-Bromonaphthalen-2-yl)ethanone (CAS No. 1590-25-6)
1-(6-Bromonaphthalen-2-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 1590-25-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a bromonaphthalene core and a ketone functional group, has garnered attention due to its versatile applications in medicinal chemistry and material science. The structural motif of 1-(6-Bromonaphthalen-2-yl)ethanone makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The bromonaphthalen-2-yl moiety in the compound's name is particularly noteworthy, as it provides a reactive site for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds. The ethanone group, on the other hand, serves as a handle for oxidation or reduction reactions, enabling the synthesis of diverse derivatives. Such structural features make 1-(6-Bromonaphthalen-2-yl)ethanone a cornerstone in the synthetic chemist's toolkit.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The bromonaphthalen-2-yl group in 1-(6-Bromonaphthalen-2-yl)ethanone has been particularly explored for its potential in modulating enzyme activity. For instance, studies have demonstrated its utility in designing inhibitors for kinases and other protein tyrosine phosphatases. These enzymes play crucial roles in cellular signaling cascades, making them attractive targets for therapeutic intervention. The versatility of 1-(6-Bromonaphthalen-2-yl)ethanone lies in its ability to serve as a scaffold for generating structurally diverse analogs with tailored biological activities.
Moreover, the ketone functionality in 1-(6-Bromonaphthalen-2-yl)ethanone offers opportunities for further derivatization into esters, amides, and other heterocyclic compounds. Such derivatives have shown promise in various pharmaceutical applications, including antiviral and anti-inflammatory agents. The bromine atom's presence also facilitates metal-catalyzed reactions, allowing for the introduction of additional functional groups at specific positions within the naphthalene ring. This reactivity has been leveraged to create libraries of compounds for high-throughput screening (HTS), a common strategy in drug discovery pipelines.
Recent advancements in computational chemistry have further enhanced the utility of 1-(6-Bromonaphthalen-2-yl)ethanone. Molecular modeling studies have helped predict the binding modes of this compound with target proteins, providing insights into its mechanism of action. These predictions are often validated through experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The integration of computational methods with traditional synthetic approaches has accelerated the discovery process, enabling researchers to design more effective inhibitors with fewer iterations.
The pharmaceutical industry has also recognized the potential of 1-(6-Bromonaphthalen-2-yl)ethanone as a building block for drug candidates. Several companies are currently exploring its applications in oncology and neurology. In oncology, for example, researchers are investigating how derivatives of this compound can disrupt cancer cell proliferation by inhibiting key signaling pathways. In neurology, the focus is on developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's by targeting specific enzymes or receptors affected by these conditions.
From a synthetic chemistry perspective, 1-(6-Bromonaphthalen-2-yl)ethanone exemplifies the importance of functional group interconversion in molecular construction. Its ability to undergo a wide range of transformations allows chemists to access diverse chemical space efficiently. This flexibility is particularly valuable when designing molecules with complex three-dimensional structures that mimic natural products or when creating libraries of compounds with varying electronic properties.
The development of novel synthetic methodologies has further expanded the applications of 1-(6-Bromonaphthalen-2-yl)ethanone. For instance, transition-metal-catalyzed C-H activation has opened up new avenues for constructing biaryl systems without relying on pre-functionalized starting materials. Such advances have not only streamlined synthetic routes but also reduced costs associated with drug development. As a result, more researchers are turning to this compound as a reliable precursor for their investigations.
In conclusion,1-(6-Bromonaphthalen-2-yl)ethanone (CAS No. 1590-25-6) is a multifaceted compound with significant implications in pharmaceutical research and organic synthesis. Its unique structural features—combining a reactive bromonaphthalen-2-yl group with an adaptable ketone moiety—make it an invaluable intermediate for constructing complex molecules. The ongoing exploration of its derivatives and synthetic applications underscores its importance as a tool in modern drug discovery efforts.
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